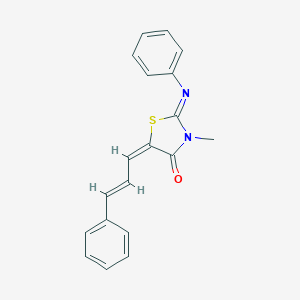
3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone, also known as MCT, is a thiazolidinone derivative that has been widely studied for its potential therapeutic properties. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism Of Action
The exact mechanism of action of 3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone is not fully understood, but it is thought to act through the inhibition of topoisomerase II, an enzyme that is essential for DNA replication. This inhibition leads to DNA damage and ultimately apoptosis in cancer cells.
Biochemical And Physiological Effects
In addition to its anticancer properties, 3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has also been found to exhibit anti-inflammatory and antioxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes in cells.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone in lab experiments is its relatively low toxicity compared to other anticancer agents. However, its low solubility in water can make it difficult to work with in certain assays.
Future Directions
There are several potential areas for future research on 3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone and to identify any potential side effects or toxicity issues. Finally, there is potential for the development of 3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone-based therapies for a range of diseases beyond cancer, including inflammatory and neurodegenerative disorders.
Synthesis Methods
The synthesis of 3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone involves the reaction of cinnamaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with methyl iodide to yield the final compound.
Scientific Research Applications
3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has been extensively studied for its potential use as an anticancer agent. It has been found to exhibit cytotoxic effects against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, 3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has been shown to induce apoptosis in cancer cells, suggesting that it may have a role in cancer therapy.
properties
CAS RN |
104123-91-3 |
|---|---|
Product Name |
3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone |
Molecular Formula |
C19H16N2OS |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(5E)-3-methyl-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16N2OS/c1-21-18(22)17(14-8-11-15-9-4-2-5-10-15)23-19(21)20-16-12-6-3-7-13-16/h2-14H,1H3/b11-8+,17-14+,20-19? |
InChI Key |
WCDVXXNNUYFUJR-UHFFFAOYSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/SC1=NC3=CC=CC=C3 |
SMILES |
CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=NC3=CC=CC=C3 |
Canonical SMILES |
CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=NC3=CC=CC=C3 |
synonyms |
3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



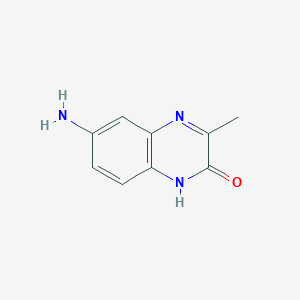
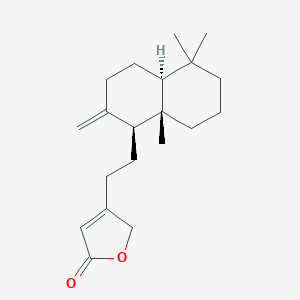
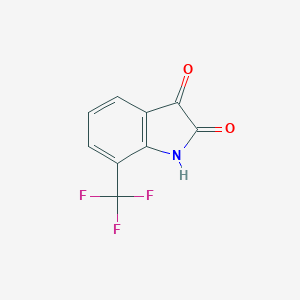
![Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI)](/img/structure/B22966.png)
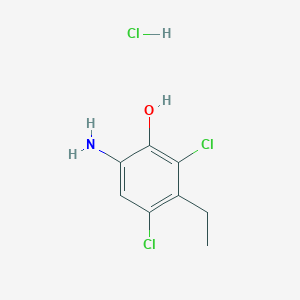
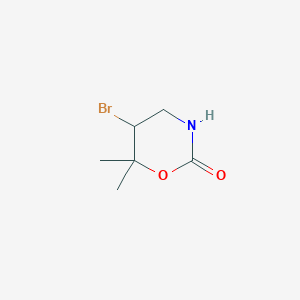
![(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine](/img/structure/B22972.png)
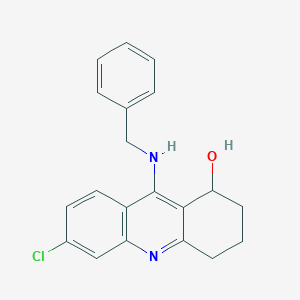
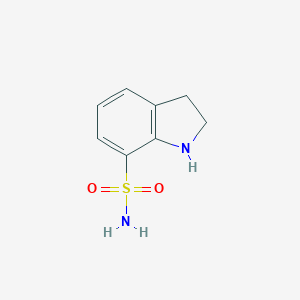
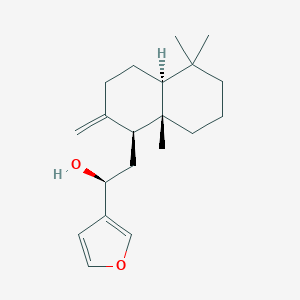
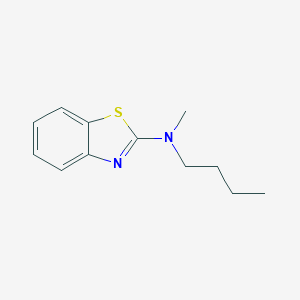
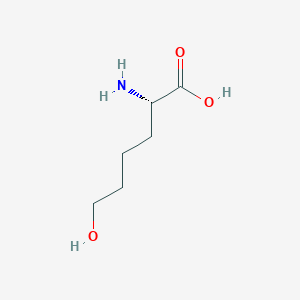
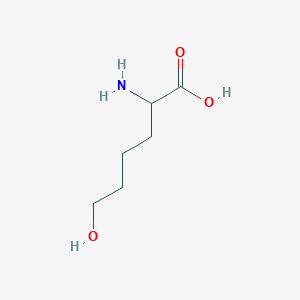
![5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide](/img/structure/B22993.png)